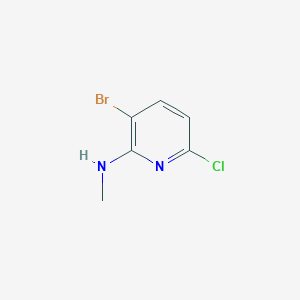

3-Bromo-6-chloro-N-methylpyridin-2-amine

Beschreibung

3-Bromo-6-chloro-N-methylpyridin-2-amine (CAS: 1845690-58-5) is a halogenated pyridine derivative with the molecular formula C₆H₆BrClN₂ and a molecular weight of 236.49 g/mol. Its structure features a pyridine ring substituted with bromine at position 3, chlorine at position 6, and a methylated amine group at position 2 (Figure 1). Key identifiers include:

Eigenschaften

IUPAC Name |

3-bromo-6-chloro-N-methylpyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrClN2/c1-9-6-4(7)2-3-5(8)10-6/h2-3H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGICSDCFHLOVII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC(=N1)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-chloro-N-methylpyridin-2-amine can be achieved through several methods. One common approach involves the bromination and chlorination of N-methylpyridin-2-amine. The reaction typically requires the use of bromine and chlorine as reagents, with a suitable solvent such as acetic acid or dichloromethane. The reaction is carried out under controlled temperature conditions to ensure the selective substitution of the hydrogen atoms at the 3 and 6 positions of the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to control reaction parameters. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds suitable for commercial applications .

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-6-chloro-N-methylpyridin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various nucleophiles such as amines and thiols.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Coupling Reactions: Palladium catalysts and arylboronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative, while coupling reactions can produce biaryl compounds .

Wissenschaftliche Forschungsanwendungen

3-Bromo-6-chloro-N-methylpyridin-2-amine has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

Material Science: The compound is utilized in the development of advanced materials, including liquid crystals and organic semiconductors.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Industrial Applications: The compound is employed in the production of agrochemicals and specialty chemicals

Wirkmechanismus

The mechanism of action of 3-Bromo-6-chloro-N-methylpyridin-2-amine depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors. The compound can modulate biological pathways by binding to active sites or altering protein conformation, thereby influencing cellular processes. Detailed studies on its mechanism of action involve techniques like molecular docking, enzyme kinetics, and cellular assays .

Vergleich Mit ähnlichen Verbindungen

Positional Isomers

Positional isomers differ in the placement of halogens or functional groups on the pyridine ring. Key examples include:

Key Findings :

- The N-methyl group in the target compound improves metabolic stability compared to non-methylated analogues (e.g., 3-Bromo-5-chloropyridin-2-amine).

- Chlorine at position 6 (vs.

Substituent Variations

Substituent variations involve changes to functional groups or halogens:

Key Findings :

Structural Analogues

Structural analogues include heterocycles with modified ring systems:

Biologische Aktivität

3-Bromo-6-chloro-N-methylpyridin-2-amine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, antibacterial and antifungal properties, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of bromine and chlorine substituents on the pyridine ring, which may influence its biological activity. The molecular formula is , with a molecular weight of approximately 206.47 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The halogen substituents can enhance binding affinity and selectivity towards these targets, potentially modulating their activity.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. A study evaluated its effectiveness against several bacterial strains, revealing the following minimum inhibitory concentration (MIC) values:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 4.69 |

| Staphylococcus aureus | 5.64 |

| Bacillus subtilis | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

These findings suggest that the compound could be a candidate for developing new antibacterial agents, particularly against Gram-negative bacteria .

Antifungal Activity

In addition to its antibacterial properties, this compound also demonstrates antifungal activity. The compound was tested against various fungal strains, yielding the following MIC values:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 16.69 |

| Fusarium oxysporum | 56.74 |

These results indicate that the compound possesses moderate antifungal properties, making it a potential candidate for antifungal drug development .

Case Studies

- Bioconversion Studies : A study involving whole cells of Burkholderia sp. MAK1 showed that when incubated with pyridine derivatives, including those similar to this compound, bioconversion occurred leading to hydroxylated products. However, it was noted that the presence of the bromine substituent hindered effective biotransformation, suggesting that structural modifications could enhance metabolic activity .

- Structure-Activity Relationship (SAR) Analysis : In a comparative analysis of various pyridine derivatives, it was found that halogen substitutions significantly impacted biological activity. The presence of both bromine and chlorine in this compound was correlated with increased antimicrobial efficacy compared to non-halogenated analogs .

Q & A

Q. What biological screening approaches utilize this compound as a precursor?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.